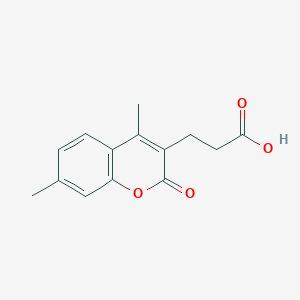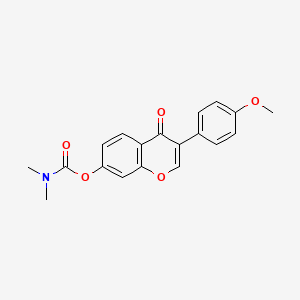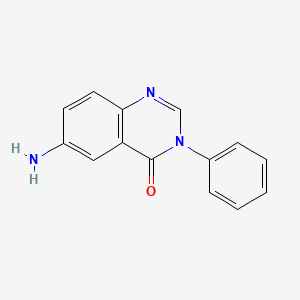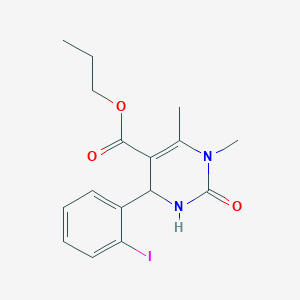
N-(4-butylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea” is a compound with the molecular formula C20H23N3O and a molecular weight of 321.424 . It is available from suppliers such as Life Chemicals Inc .
Molecular Structure Analysis
The compound has the following SMILES structure: CCCCc1ccc (NC (=O)Nc2cn ©c3ccccc23)cc1 . This indicates that it has a butylphenyl group attached to an indole group via a urea linkage .Physical And Chemical Properties Analysis
The solubility of this compound in DMSO is unknown .Aplicaciones Científicas De Investigación
Cannabinoid Receptor Type 2 Ligands
- Indol-3-yl-oxoacetamides, a class to which N-(4-butylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide belongs, have been synthesized and evaluated for their biological activity. A study found that certain derivatives are potent and selective ligands for the cannabinoid receptor type 2 (CB2) (Moldovan et al., 2017).
Antiplasmodial Properties
- N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, closely related to N-(4-butylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, demonstrated potential in vitro antiplasmodial properties against Plasmodium falciparum. The mode of action against the plasmodial parasite is explained through molecular docking (Mphahlele et al., 2017).
Antimicrobial Agents
- A series of indolin-1-yl)-N-aryl acetamide derivatives, structurally similar to N-(4-butylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, were synthesized and showed promising antibacterial and antifungal activities (Debnath & Ganguly, 2015).
Anti-Diabetic Agents
- Indole-based compounds, including N-substituted acetamides, were evaluated for their antidiabetic potential via inhibition of the α-glucosidase enzyme. Certain compounds demonstrated significant inhibition potential (Nazir et al., 2018).
Urease Inhibitors
- Novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides showed potent in vitro inhibitory potential against the urease enzyme. Their molecular docking studies were in agreement with experimental data, suggesting their therapeutic potential (Nazir et al., 2018).
Cytotoxic Agents
- Synthesized 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives showed cytotoxic activity against breast cancer cells, with some derivatives displaying high selectivity towards cancer cells (Modi et al., 2011).
Propiedades
IUPAC Name |
N-(4-butylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-3-6-14-9-11-15(12-10-14)22-20(24)19(23)17-13-21-18-8-5-4-7-16(17)18/h4-5,7-13,21H,2-3,6H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGWOCGRYZMNGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


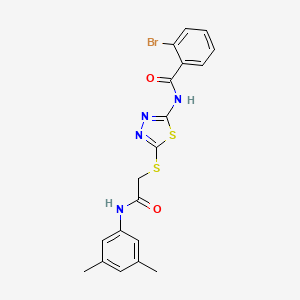

![benzofuran-2-yl(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2372079.png)
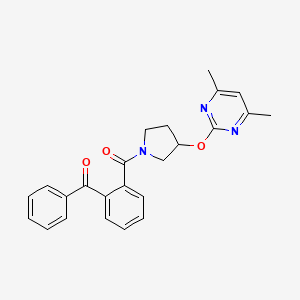
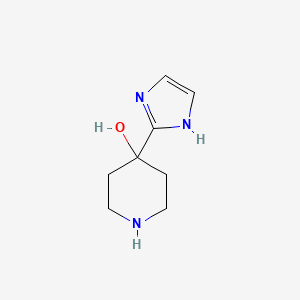
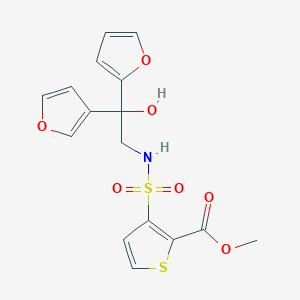
![3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid](/img/structure/B2372085.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea](/img/structure/B2372086.png)

